2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran
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Overview
Description
2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C14H18O4. This compound is characterized by the presence of an oxirane ring, a phenoxy group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran typically involves the reaction of 2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol with tetrahydrofuran under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced epoxy molding compounds for microelectronic packaging.
Mechanism of Action
The mechanism of action of 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Oxirane, [(2-methylphenoxy)methyl]-
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol
Uniqueness
2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran is unique due to the presence of both an oxirane ring and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-6-14(18-10-12-9-16-12)13(5-1)17-8-11-4-3-7-15-11/h1-2,5-6,11-12H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICWIABWXNVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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